5-(3,6-Dichloro-1-benzothiophen-2-yl)-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-(3,6-Dichloro-1-benzothiophen-2-yl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a benzothiophene ring substituted with chlorine atoms and an oxadiazole ring fused with a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,6-Dichloro-1-benzothiophen-2-yl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dichloro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with phenyl isocyanate to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,6-Dichloro-1-benzothiophen-2-yl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The chlorine atoms on the benzothiophene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-(3,6-Dichloro-1-benzothiophen-2-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,6-Dichloro-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazole
- (3,6-Dichloro-1-benzothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
Uniqueness
Compared to similar compounds, 5-(3,6-Dichloro-1-benzothiophen-2-yl)-3-phenyl-1,2,4-oxadiazole stands out due to its unique combination of the benzothiophene and oxadiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H8Cl2N2OS |
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Molecular Weight |
347.2 g/mol |
IUPAC Name |
5-(3,6-dichloro-1-benzothiophen-2-yl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H8Cl2N2OS/c17-10-6-7-11-12(8-10)22-14(13(11)18)16-19-15(20-21-16)9-4-2-1-3-5-9/h1-8H |
InChI Key |
QJFXJAFPVQJEDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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